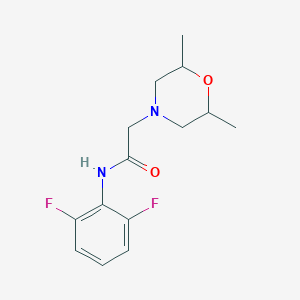![molecular formula C9H9Br2N3OS B2368715 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide CAS No. 375793-82-1](/img/structure/B2368715.png)
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound, featuring halogenated phenyl and hydrazinecarbothioamide functional groups, is noteworthy for its distinct reactivity and promising biological properties.
科学的研究の応用
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules
Biology: : Investigated for its potential antimicrobial and antiviral properties
Medicine: : Research into its activity against cancer cells and other diseases
Industry: : Utilized in the development of advanced materials with unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and N-methyl-1-hydrazinecarbothioamide. The process may proceed as follows:
Condensation Reaction
Reactants: 3,5-dibromo-2-hydroxybenzaldehyde and N-methyl-1-hydrazinecarbothioamide
Solvent: Ethanol or methanol
Catalyst: Acetic acid or sulfuric acid
Temperature: 50-60°C
Time: Several hours to ensure complete reaction
Industrial Production Methods
While the laboratory-scale synthesis is well-documented, scaling up for industrial production requires optimized conditions. This may involve:
Flow Chemistry: : Continuous flow reactors for better control and efficiency
Automation: : Utilizing automated synthesis equipment to ensure reproducibility
Purification: : Advanced chromatographic methods to achieve high purity
化学反応の分析
Types of Reactions
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form quinones
Reduction: : Can be reduced to amine derivatives
Substitution: : Halogen atoms facilitate nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic conditions
Reduction: : Sodium borohydride, lithium aluminum hydride, in anhydrous solvents
Substitution: : Nucleophiles such as thiols, amines, under mild heating
Major Products
Oxidation: : Formation of quinones and phenolic compounds
Reduction: : Amines and alcohol derivatives
Substitution: : Diverse functionalized derivatives based on the nucleophile used
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: : Interacts with enzymes and receptors, potentially inhibiting their activity
Pathways Involved: : May influence cellular pathways involved in cell division and apoptosis, leading to its biological activity
類似化合物との比較
Similar Compounds
**2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide
**2-[(E)-(3,5-difluoro-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide
**2-[(E)-(3,5-diiodo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide
Uniqueness
What sets 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide apart is the presence of bromine atoms, which enhances its reactivity and potential biological activity compared to its chlorine or fluorine counterparts.
特性
IUPAC Name |
1-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)3-7(11)8(5)15/h2-4,15H,1H3,(H2,12,14,16)/b13-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLONKKLSBDSLRJ-YIXHJXPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=C(C(=CC(=C1)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=C(C(=CC(=C1)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

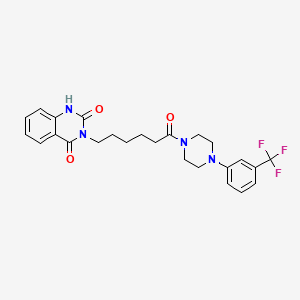
![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2368635.png)
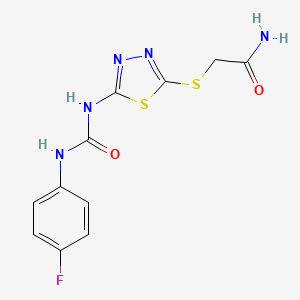
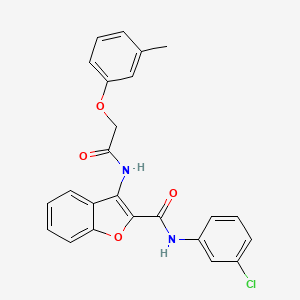
![2,2,2-trifluoro-N-{7-hydroxy-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl}acetamide](/img/structure/B2368643.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368644.png)
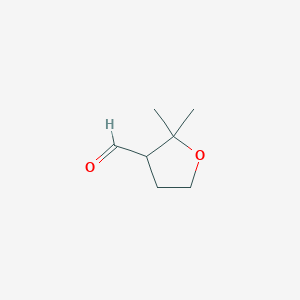
![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)
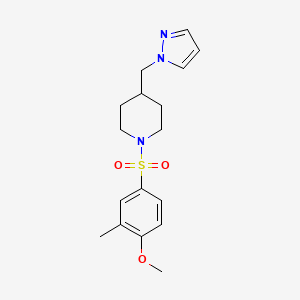
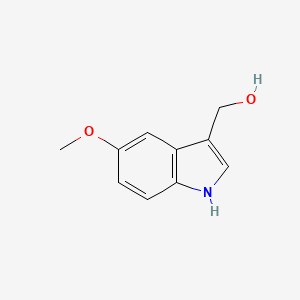
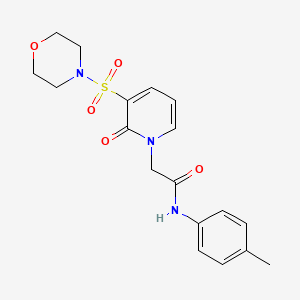
![ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)
